molecular formula C18H28N2O2 B5498893 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride

2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride

Numéro de catalogue B5498893
Poids moléculaire: 304.4 g/mol
Clé InChI: VABDJHHSMDXSFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride, also known as EMD 386088, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of spirocyclic piperidines and has shown promising results in various preclinical studies.

Mécanisme D'action

The mechanism of action of 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 involves its interaction with dopamine D1 and serotonin 5-HT1A receptors in the brain. The compound acts as a partial agonist at the D1 receptor, which leads to an increase in the release of dopamine in certain brain regions. At the same time, 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 acts as an antagonist at the 5-HT1A receptor, which leads to a decrease in the release of serotonin in certain brain regions. These combined effects result in an overall increase in dopaminergic neurotransmission and a decrease in serotonergic neurotransmission, which may contribute to the therapeutic effects of the compound.
Biochemical and Physiological Effects:
2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to increase the release of dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. Additionally, 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 has been shown to decrease the release of serotonin, which may contribute to its antipsychotic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 is its selective activity at dopamine D1 and serotonin 5-HT1A receptors, which makes it a potential candidate for the treatment of various neuropsychiatric disorders. However, one limitation of the compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for the study of 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088. One potential direction is to investigate the compound's potential therapeutic effects in animal models of neuropsychiatric disorders. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy as a therapeutic agent. Additionally, further research is needed to elucidate the precise mechanism of action of 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 and to identify potential side effects and drug interactions.

Méthodes De Synthèse

2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 can be synthesized through a multistep process involving the reaction of 4-ethoxy-3-methoxybenzaldehyde with piperidine and subsequent reduction, cyclization, and quaternization reactions. The final product is obtained as a white crystalline powder after purification and drying.

Applications De Recherche Scientifique

2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 has been studied extensively for its potential use as a therapeutic agent in various diseases such as depression, anxiety, and schizophrenia. The compound has been shown to act as a selective dopamine D1 receptor partial agonist and a serotonin 5-HT1A receptor antagonist. These properties make it a potential candidate for the treatment of various neuropsychiatric disorders.

Propriétés

IUPAC Name

2-[(4-ethoxy-3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-22-16-6-5-15(11-17(16)21-2)12-20-10-8-18(14-20)7-4-9-19-13-18/h5-6,11,19H,3-4,7-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABDJHHSMDXSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCC3(C2)CCCNC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.